Azepan-1-yl{4-[(4-tert-butylphenoxy)methyl]phenyl}methanone
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Overview
Description
1-Azepanyl(4-{[4-(tert-butyl)phenoxy]methyl}phenyl)methanone is a complex organic compound with a unique structure that combines an azepane ring with a phenyl group substituted with a tert-butyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Azepanyl(4-{[4-(tert-butyl)phenoxy]methyl}phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Azepanyl(4-{[4-(tert-butyl)phenoxy]methyl}phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-azepanyl(4-{[4-(tert-butyl)phenoxy]methyl}phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The azepane ring and phenyl groups can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylphenyl)methanone: This compound shares the tert-butylphenyl structure but lacks the azepane ring.
4-tert-Butylacetophenone: Similar in structure but with an acetophenone group instead of the azepane ring.
Uniqueness
1-Azepanyl(4-{[4-(tert-butyl)phenoxy]methyl}phenyl)methanone is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H31NO2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
azepan-1-yl-[4-[(4-tert-butylphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C24H31NO2/c1-24(2,3)21-12-14-22(15-13-21)27-18-19-8-10-20(11-9-19)23(26)25-16-6-4-5-7-17-25/h8-15H,4-7,16-18H2,1-3H3 |
InChI Key |
LJDXWYMIGOIHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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